4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one
CAS No.:
Cat. No.: VC18348372
Molecular Formula: C25H21BrClNO3
Molecular Weight: 498.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21BrClNO3 |
|---|---|
| Molecular Weight | 498.8 g/mol |
| IUPAC Name | 4-benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C25H21BrClNO3/c26-20-8-4-7-19(15-20)23(14-18-9-11-21(27)12-10-18)24(29)28-22(16-31-25(28)30)13-17-5-2-1-3-6-17/h1-12,15,22-23H,13-14,16H2 |
| Standard InChI Key | VSHHMWPXQIHNMM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N(C(=O)O1)C(=O)C(CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Br)CC4=CC=CC=C4 |
Introduction
Synthesis and Applications
While specific synthesis details for 4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one are not readily available, compounds within the oxazolidinone class are typically synthesized through condensation reactions involving amino alcohols and carboxylic acids or their derivatives. Oxazolidinones are often used as chiral auxiliaries in asymmetric synthesis and have applications in the development of pharmaceuticals, particularly antibiotics and anticancer agents .
Safety and Handling
Given the compound's chemical structure, it is likely to have similar safety considerations as other oxazolidinones. These compounds can be hazardous if not handled properly, with potential risks including skin and eye irritation, respiratory issues, and gastrointestinal problems upon ingestion. The specific hazard statements for (S)-4-benzyl-3-((S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl)oxazolidin-2-one include H302, H315, H319, and H335 .
Research Findings
While there are no specific research findings directly related to 4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one, compounds with similar structures have been studied for their biological activities. For instance, oxazolidinones have been explored for their potential as antibacterial agents and in the development of anticancer drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume